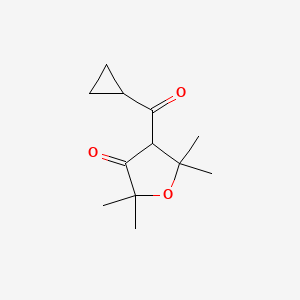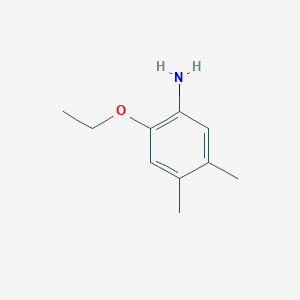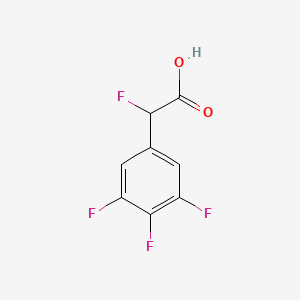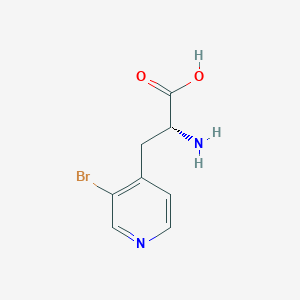
Cyclooctylmethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctylmethanethiol is an organosulfur compound characterized by the presence of a thiol group attached to a cyclooctyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclooctylmethanethiol can be synthesized through several methods. One common approach involves the reaction of cyclooctylmethyl chloride with sodium hydrosulfide in an aqueous medium. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired thiol compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclooctylmethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted organic compounds depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Cyclooctylmethanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Cyclooctylmethanethiol can be compared with other thiol-containing compounds such as ethanethiol and methanethiol. While all these compounds share the thiol functional group, this compound is unique due to its cyclooctyl ring structure, which imparts different physical and chemical properties. This uniqueness makes it suitable for specific applications where other thiols may not be as effective.
Vergleich Mit ähnlichen Verbindungen
- Ethanethiol
- Methanethiol
- Propanethiol
Cyclooctylmethanethiol stands out due to its larger ring structure, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C9H18S |
|---|---|
Molekulargewicht |
158.31 g/mol |
IUPAC-Name |
cyclooctylmethanethiol |
InChI |
InChI=1S/C9H18S/c10-8-9-6-4-2-1-3-5-7-9/h9-10H,1-8H2 |
InChI-Schlüssel |
KUNPJNZROAIDQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-Methoxybutyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B15275155.png)
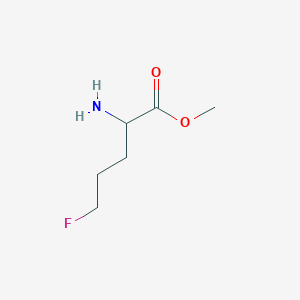
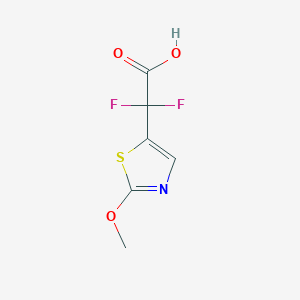
![7-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275172.png)
![2-[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine](/img/structure/B15275198.png)
